molecular formula C13H18O6 B12012372 2,4-O-Benzylidenehexitol

2,4-O-Benzylidenehexitol

Cat. No.: B12012372
M. Wt: 270.28 g/mol
InChI Key: UZTHQPNUYCELPZ-UHFFFAOYSA-N
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Description

2,4-O-Benzylidenehexitol is an organic compound with the molecular formula C13H18O6. It is a derivative of hexitol, where the hydroxyl groups at positions 2 and 4 are protected by a benzylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-O-Benzylidenehexitol typically involves the reaction of hexitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups at positions 2 and 4. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-O-Benzylidenehexitol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde and a hexitol derivative, while reduction would regenerate the free hexitol .

Scientific Research Applications

2,4-O-Benzylidenehexitol has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl groups in synthetic organic chemistry, facilitating the selective modification of other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including nucleic acid analogs and other biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and prodrugs.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-O-Benzylidenehexitol primarily involves its role as a protecting group. By forming a benzylidene acetal, it protects the hydroxyl groups at positions 2 and 4 from unwanted reactions. This allows for selective reactions at other positions on the molecule. The benzylidene group can be removed under acidic or reductive conditions, regenerating the free hydroxyl groups .

Comparison with Similar Compounds

Uniqueness: 2,4-O-Benzylidenehexitol is unique due to the specific positioning of the benzylidene group, which provides selective protection for the hydroxyl groups at positions 2 and 4. This selectivity is crucial for certain synthetic applications, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

1-[5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTHQPNUYCELPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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